molecular formula C7H11ClN2O B1612594 2,4-Diamino-6-methylphenol dihydrochloride CAS No. 81028-94-6

2,4-Diamino-6-methylphenol dihydrochloride

Cat. No.: B1612594
CAS No.: 81028-94-6
M. Wt: 174.63 g/mol
InChI Key: KFKLSCXTXRXTCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Diamino-6-methylphenol dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2O and a molecular weight of 211.09 g/mol . It is known for its unique structure, which includes two amino groups and a hydroxyl group attached to a methyl-substituted benzene ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-6-methylphenol dihydrochloride typically involves the nitration of 2,6-dimethylphenol followed by reduction and diazotization reactions. The nitration step introduces nitro groups into the aromatic ring, which are then reduced to amino groups. The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-methylphenol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or catalytic hydrogenation.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4-Diamino-6-methylphenol dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-methylphenol dihydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diamino-6-methylphenol dihydrochloride is unique due to the presence of both amino and hydroxyl groups on a methyl-substituted benzene ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various research and industrial applications .

Properties

CAS No.

81028-94-6

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

2,4-diamino-6-methylphenol;hydrochloride

InChI

InChI=1S/C7H10N2O.ClH/c1-4-2-5(8)3-6(9)7(4)10;/h2-3,10H,8-9H2,1H3;1H

InChI Key

KFKLSCXTXRXTCC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1O)N)N.Cl.Cl

Canonical SMILES

CC1=CC(=CC(=C1O)N)N.Cl

81028-94-6

Pictograms

Irritant

Related CAS

81028-94-6

Origin of Product

United States

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